molecular formula C10H10ClN3O2 B14862084 Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate

Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate

Cat. No.: B14862084
M. Wt: 239.66 g/mol
InChI Key: HMBRXIOVEZDFIE-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine familyThe imidazo[1,2-A]pyrimidine scaffold is recognized for its wide range of biological activities and is often used as a core structure in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern and the presence of the chloromethyl group, which allows for further functionalization and derivatization .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 3-(chloromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-2-16-9(15)7-4-12-10-13-5-8(3-11)14(10)6-7/h4-6H,2-3H2,1H3

InChI Key

HMBRXIOVEZDFIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=C2N=C1)CCl

Origin of Product

United States

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